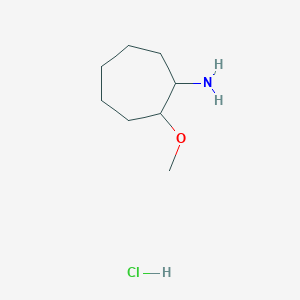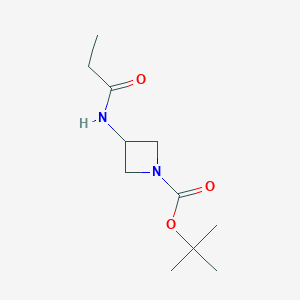![molecular formula C11H20ClN3O B1379203 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride CAS No. 1461713-91-6](/img/structure/B1379203.png)
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride” is a chemical compound with the molecular formula C11H20ClN3O . It is part of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen in their structures .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is a compound of interest due to its inclusion in the broader class of 1,2,4-oxadiazole derivatives, which are known for their versatile chemical properties and applications in various fields of scientific research. The oxadiazole moiety, in particular, has been studied for its reactivity and potential as a building block in heterocyclic chemistry. For instance, the reactivity of similar oxadiazole derivatives with O- and N-nucleophiles has been explored, leading to the synthesis of novel heterocyclic systems that incorporate azepine and oxadiazole rings. These studies underscore the synthetic utility of oxadiazole compounds in creating complex and functionalized molecular architectures (Stepanov, Dashko, & Astrat’ev, 2012).
Antimicrobial Applications
In the realm of antimicrobial research, derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their potential to inhibit the growth of microorganisms responsible for infections. A series of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles, for instance, have been developed with the aim of exploring their effects against various bacterial and fungal strains. These studies have shown that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities, highlighting their potential as leads in the development of new antimicrobial agents (Sindhu et al., 2013).
Energetic Materials and Propellants
Oxadiazole derivatives have also been investigated for their applications in the field of energetic materials and propellants. The synthesis and characterization of insensitive energetic materials based on oxadiazole rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been carried out. These compounds have demonstrated moderate thermal stabilities and insensitivity towards impact and friction, making them suitable candidates for safer energetic materials and components in green rocket propellants (Yu et al., 2017).
Zukünftige Richtungen
The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Eigenschaften
IUPAC Name |
3-(azepan-2-yl)-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-8(2)11-13-10(14-15-11)9-6-4-3-5-7-12-9;/h8-9,12H,3-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCPXQYZJVKYLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone hydrobromide](/img/structure/B1379121.png)

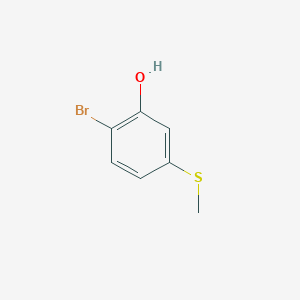
methanone hydrobromide](/img/structure/B1379128.png)
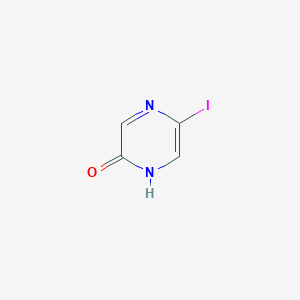
![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)
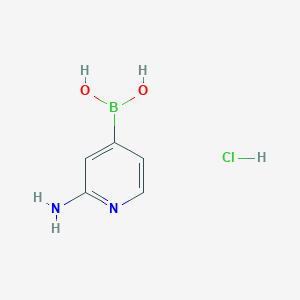


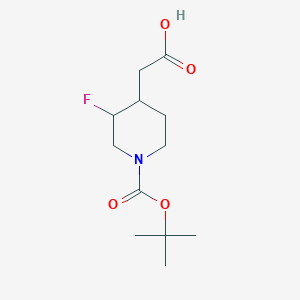

![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)
